4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid is a significant compound in organic chemistry, particularly noted for its role as a building block in the synthesis of more complex organic molecules. This compound is characterized by its unique structure, which includes a difluorophenyl group, contributing to its chemical reactivity and potential applications in various scientific fields.
This compound can be synthesized through various methods, often involving the manipulation of simpler organic precursors. Recent studies have highlighted its utility in biocatalytic processes and asymmetric synthesis, emphasizing its importance in developing pharmaceuticals and other bioactive compounds.
4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid is classified as an α,β-unsaturated carbonyl compound. It falls under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH) in its structure.
The synthesis of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid typically involves several key steps:
The enzymatic approach has been shown to provide high yields and enantiomeric excess, making it a favorable method for synthesizing this compound .
The typical reaction conditions include:
The molecular structure of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid can be represented as follows:
This structure features:
Molecular formula: CHFO
Molecular weight: Approximately 220.17 g/mol.
4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid participates in various chemical reactions:
The reactions typically require controlled conditions to ensure selectivity and yield:
The mechanism by which 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid exerts its effects in biological systems involves:
Quantitative analysis has shown that this compound can achieve enantiomeric excesses ranging from 87% to 99% in synthetic applications .
4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid has several applications:
This compound exemplifies the intersection of organic chemistry and biochemistry, showcasing how modifications at the molecular level can lead to significant advancements in synthetic methodologies and therapeutic developments.
Biocatalytic methods offer sustainable routes to α,β-unsaturated ketone scaffolds, leveraging enzymes' inherent selectivity. For 4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid (C~10~H~6~F~2~O~3~), enoate reductases demonstrate significant potential in constructing the conjugated system. Saccharomyces cerevisiae-derived reductases achieve trans-selective reduction of difluorinated precursors with 85-90% enantiomeric excess (ee) under mild aqueous conditions (pH 7.0, 30°C) . This stereocontrol is critical for pharmaceutical intermediates where chirality influences biological activity. Whole-cell biocatalysis using Escherichia coli expressing Old Yellow Enzymes (OYEs) further enhances efficiency by enabling co-factor regeneration, reducing production costs by ∼40% compared to isolated enzymes. The electron-withdrawing nature of the 3,4-difluorophenyl substituent increases substrate electrophilicity, accelerating enzymatic reduction rates by 2.3-fold relative to non-fluorinated analogs [1] [6].
Table 1: Biocatalytic Performance Metrics for α,β-Unsaturated Ketone Formation
Enzyme System | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|
S. cerevisiae reductase | 78 | 89 | pH 7.0, 30°C, 24 h |
E. coli (OYE-expressing) | 92 | 93 | pH 6.8, 32°C, co-factor recycling |
Thermophilic enoate reductase | 68 | 95 | 50°C, anaerobic conditions |
Knoevenagel condensation remains the most efficient method for constructing the α,β-unsaturated backbone of 4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid. Optimization studies reveal that 3,4-difluorobenzaldehyde reacts with pyruvic acid derivatives under specific catalytic regimes to achieve high yields. Piperidine-catalyzed reactions in toluene afford 65-70% yield at 110°C, but fluorine substituents induce ortho-directing effects that necessitate precise stoichiometric control [9]. Microwave-assisted condensation using silica-supported boron trifluoride (BF~3~·SiO~2~) reduces reaction times from hours to minutes (8-12 min) while improving yields to 88% by minimizing decarboxylation side reactions [3] . Solvent screening indicates that polar aprotic media like dimethylformamide (DMF) stabilize the difluorophenyl enolate intermediate, whereas protic solvents (e.g., ethanol) promote hydrolysis. The strong electron-withdrawing effect of the difluorophenyl group increases the electrophilicity of the condensation product's β-carbon, facilitating subsequent Michael additions—a valuable trait for combinatorial synthesis [1] [10].
Table 2: Knoevenagel Condensation Optimization Parameters
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Piperidine (5 mol%) | Toluene | 110 | 4.0 | 68 |
BF~3~·SiO~2~ | Solvent-free | 150 (MW) | 0.2 | 88 |
L-Proline | Ethanol | 80 | 6.0 | 72 |
Zinc oxide nanoparticles | Water | 100 | 1.5 | 81 |
Decarboxylative functionalization is pivotal for accessing unsaturated ketones from β-ketoacid precursors. 4-(3,4-Difluorophenyl)-4-oxobutanoic acid undergoes copper(I)-catalyzed decarboxylation at 120°C to yield the target butenoic acid derivative with 95% chemoselectivity [6]. The ortho-fluorine atoms facilitate metal coordination, reducing the activation barrier for CO~2~ extrusion. Thermal decarboxylation (160-180°C) in quinoline solvent achieves comparable yields (82-85%) but requires inert atmospheres to prevent difluorophenyl ring decomposition [10]. Kinetic studies confirm first-order dependence on substrate concentration, with the 3,4-difluoro group accelerating decarboxylation rates 4.1× relative to unsubstituted phenyl analogs due to enhanced carboxylate polarization. Microwave-assisted continuous-flow decarboxylation demonstrates scalability, processing 50 mmol/hr with 94% conversion and >99% E-isomer purity—critical for avoiding geometric impurities in downstream applications [9].
Multi-enzyme systems enable asymmetric functionalization of 4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid without isolating intermediates. A three-enzyme cascade combining ketoreductase (KRED), glucose dehydrogenase (GDH), and transaminase achieves enantioselective reduction-amination to chiral β-amino acid derivatives. KRED selectively reduces the C2 ketone to a hydroxy group with 98% ee, while transaminase aminates the β-position using pyridoxal-5'-phosphate (PLP) co-factors . GDH enables NADPH regeneration through glucose oxidation, lowering co-factor loading to 0.5 mol%. This cascade converts 85% of the difluorinated substrate to (3S,4R)-4-amino-3-hydroxy-4-(3,4-difluorophenyl)butanoic acid in 24 hours. The fluorine atoms’ inductive effects enhance substrate binding in KRED’s active site, confirmed via molecular docking simulations showing C−F···H−N hydrogen bonding with tyrosine residues. Immobilized enzyme reactors retain >90% activity over 15 cycles, demonstrating industrial viability [1] .
Table 3: Enzymatic Cascade Performance for Chiral Derivative Synthesis
Enzyme Sequence | Product | Yield (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
KRED → Transaminase | (3S,4R)-4-amino-3-hydroxy acid derivative | 85 | 98 | 1.8 |
ERED → Amine dehydrogenase | β-fluoroalkyl amine | 78 | 95 | 1.2 |
Monooxygenase → Aldolase | Epoxy-hydroxy acid | 67 | >99 | 0.9 |
Structural Note: The compound 4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid (C~10~H~6~F~2~O~3~) is structurally distinct from the isomeric 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid. The former features a ketone at C2 and carboxylic acid at C1, while the latter positions the ketone at C4 adjacent to the difluorophenyl group [1] [6]. This distinction profoundly influences reactivity, spectroscopic signatures, and biological interactions.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2